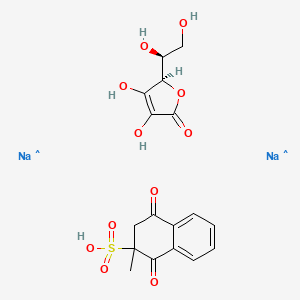

Vitamin CK3

Description

Properties

InChI |

InChI=1S/C11H10O5S.C6H8O6.2Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2-5H,6H2,1H3,(H,14,15,16);2,5,7-10H,1H2;;/t;2-,5+;;/m.0../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNIARIYWPFYPK-NFAFUWKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Na2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synergistic Anti-Cancer Mechanism of Vitamin C and Vitamin K3 (CK3)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The combination of Vitamin C (ascorbate, VC) and Vitamin K3 (menadione, VK3), hereafter referred to as CK3, exhibits a potent synergistic anti-cancer effect, primarily driven by a mechanism of targeted oxidative stress. This guide elucidates the core molecular processes, from the initial redox cycling that generates reactive oxygen species (ROS) to the downstream cellular consequences and ultimate induction of distinct cell death pathways. The predominant mode of cell death is identified as autoschizis, a unique form of cell demise, although apoptosis is also observed in certain cancer types. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of CK3's anti-cancer activity.

The Core Synergistic Mechanism: Redox Cycling and Oxidative Stress

The foundation of CK3's anti-cancer synergy lies in the continuous redox cycling between Vitamin C and Vitamin K3.[1] In this process, Vitamin C acts as a reducing agent, donating an electron to Vitamin K3. This reaction generates the semiquinone radical of Vitamin K3, which then reacts with molecular oxygen to produce superoxide radicals (O₂⁻).[2] The superoxide is subsequently converted to hydrogen peroxide (H₂O₂), a key mediator of the cytotoxic effects.[3][4][5] This cycle regenerates Vitamin K3, allowing it to be reduced again by another molecule of Vitamin C, thus establishing a catalytic cycle that continuously generates ROS within the cancer cell. The combination of the two vitamins synergistically enhances their respective radical intensities, leading to a level of oxidative stress that overwhelms the cancer cell's antioxidant defenses.

Cellular Consequences of CK3-Induced Oxidative Stress

The massive and sustained generation of H₂O₂ and other ROS initiates a cascade of damaging cellular events that collectively contribute to cancer cell death.

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, affecting both the plasma membrane and organellar membranes like the mitochondria.

-

Depletion of Cellular Thiols: The high oxidative load depletes the cell's primary antioxidant defenses, particularly reduced glutathione (GSH) and other cellular thiols. This further cripples the cell's ability to neutralize ROS, amplifying the damage.

-

Mitochondrial Perturbation: Mitochondria are both a source and a target of ROS. CK3 treatment can damage mitochondria, impairing the electron transport chain (ETC). Interestingly, some studies report a unique transient spike in ATP production, possibly due to the formation of a shunt around a defective Complex III of the ETC, which shifts metabolism from glycolysis towards oxidative phosphorylation.

-

DNA Damage: The oxidative stress leads to DNA fragmentation, contributing to genomic instability and triggering cell death signals.

CK3-Induced Cancer Cell Death Pathways

The culmination of CK3-induced cellular damage is cell death, which can proceed through several distinct pathways depending on the cancer cell type and experimental conditions.

Autoschizis

A prominent form of cell death induced by CK3, particularly in solid tumor cell lines like bladder cancer, is autoschizis. This is a unique process with morphological features of both apoptosis and necrosis but is mechanistically distinct. It is characterized by:

-

Caspase-Independence: The process does not involve the activation of executioner caspases like caspase-3.

-

Self-Excision: Cells undergo a progressive loss of cytoplasm through a process of "self-excision" or blebbing, leading to a reduction in cell size.

-

Membrane and Organelle Damage: Severe damage to the cell membrane and organelles is observed.

-

Nuclear Destruction: The process culminates in karyolysis (dissolution of the nucleus) without the typical chromatin condensation seen in apoptosis.

Apoptosis

In other contexts, particularly in leukemia cell lines, CK3 has been shown to induce classical apoptosis. This pathway is characterized by:

-

Caspase Activation: Involves the activation of proteases like caspase-3.

-

Signaling Molecule Activation: Triggers the activation of transcription factors such as NF-κB, p53, and c-Jun.

-

Mitochondrial Depolarization: Leads to the depolarization of the mitochondrial membrane, a key step in the intrinsic apoptotic pathway.

-

Nuclear Fragmentation: Results in the typical apoptotic morphology of chromatin condensation and nuclear fragmentation.

Quantitative Analysis of CK3 Synergy

The synergistic interaction between Vitamin C and Vitamin K3 is quantifiable through cytotoxicity assays, which demonstrate a dramatic potentiation of anti-cancer activity compared to the individual agents. The typical ratio for this synergy is 100:1 (VC:VK3).

Table 1: Synergistic Cytotoxicity (CD50 Values) of VC, VK3, and CK3 in Bladder Cancer Cell Lines CD50: Concentration required to cause 50% cell death.

| Cell Line | Treatment Condition | Vitamin C (VC) | Vitamin K3 (VK3) | VC:VK3 Combination | Fold Potentiation (VC) | Fold Potentiation (VK3) | Reference |

|---|---|---|---|---|---|---|---|

| RT-4 | 5-Day Continuous | 2,430 µM | 12.8 µM | 110 µM : 1.10 µM | 22x | 12x | |

| T-24 | 5-Day Continuous | 1,490 µM | 13.1 µM | 212 µM : 2.13 µM | 7x | 6x |

| T-24 | 1-Hour Pulse | 4,970 µM | 73.2 µM | 120 µM : 1.21 µM | 41x | 60x | |

Table 2: Biochemical Effects of CK3 Treatment in RT-4 Bladder Cancer Cells Measurements taken following treatment with CD90 doses (concentration for 90% cell death).

| Parameter | Control (Sham) | VC:VK3 Treated | Effect | Reference |

|---|---|---|---|---|

| Lipid Peroxidation | 3.17 nM (MDA)/mg protein | 5.58 nM (MDA)/mg protein (average) | Significant Increase |

| Cellular Thiols | 1.39 µM thiol/mg protein | 0.45 µM thiol/mg protein (at 2 hrs) | Significant Depletion | |

Key Experimental Protocols

This section provides condensed methodologies for key experiments used to investigate the anti-cancer effects of CK3.

Cell Viability Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of VC, VK3, and the CK3 combination (at a 100:1 ratio) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine CD50/IC50 values using dose-response curve analysis.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which fluoresces upon oxidation by intracellular ROS.

-

Cell Seeding: Plate cells in a suitable format for the intended analysis (e.g., 96-well black-walled plate for plate reader, or culture dishes for flow cytometry/microscopy).

-

Probe Loading: Wash cells with a buffered salt solution (e.g., PBS). Load the cells with H₂DCFDA (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the H₂DCFDA-containing medium and wash the cells twice with PBS to remove excess probe.

-

Treatment: Add fresh medium containing the desired concentrations of CK3.

-

Detection: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer (FL1 channel), or fluorescence microscope. The excitation/emission wavelengths are ~495/525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins, such as the cleaved (active) forms of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.

-

Cell Lysis: After treating cells with CK3 for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Conclusion and Future Directions

The synergistic combination of Vitamin C and Vitamin K3 represents a potent anti-cancer strategy that selectively induces cancer cell death through overwhelming oxidative stress. The primary mechanism involves a catalytic redox cycle that generates high levels of ROS, leading to widespread cellular damage and triggering cell death, predominantly via a unique caspase-independent pathway known as autoschizis. The profound synergy, often requiring concentrations many-fold lower than the individual vitamins, highlights its therapeutic potential. Further research into the precise molecular regulators of autoschizis and in vivo studies are warranted to translate these compelling preclinical findings into an effective adjuvant therapy for cancer treatment.

References

- 1. Vitamin K: Redox-modulation, prevention of mitochondrial dysfunction and anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamins C and K3: A Powerful Redox System for Sensitizing Leukemia Lymphocytes to Everolimus and Barasertib | Anticancer Research [ar.iiarjournals.org]

- 3. famecancermuseum.com [famecancermuseum.com]

- 4. Synergistic antitumor activity of vitamins C and K3 on human urologic tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Antitumor Activity of Vitamins C and K3 on Human Bladder Cancer Cell Lines [scirp.org]

The Dual Nature of Vitamins in Oncology: A Technical Deep Dive into Vitamin C and K3 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of vitamins as potential anti-cancer agents has a long and often contentious history. Among these, Vitamin C (ascorbic acid) and Vitamin K3 (menadione) have garnered significant attention for their paradoxical roles as both essential nutrients and potent, selective anti-cancer compounds. This technical guide provides an in-depth analysis of the discovery, historical context, and scientific evolution of Vitamin C and K3 in cancer research. It is intended to serve as a comprehensive resource, detailing the core mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols that have defined this field of study.

I. Vitamin C: From Scurvy Prevention to Cancer Therapy

The journey of Vitamin C in cancer research is a compelling narrative of scientific inquiry, controversy, and eventual vindication through a deeper understanding of its pharmacokinetics and mechanisms of action.

Historical Perspective

The notion that Vitamin C could play a role in cancer treatment was first seriously proposed in the 1970s by Nobel laureate Linus Pauling and Scottish surgeon Ewan Cameron.[1] Their initial studies suggested that high-dose Vitamin C, administered both intravenously and orally, could significantly extend the survival times of terminal cancer patients.[2][3] However, these findings were met with skepticism and were subsequently challenged by randomized, double-blind, placebo-controlled trials conducted at the Mayo Clinic, which showed no benefit from oral Vitamin C supplementation. This led to a period of widespread dismissal of Vitamin C's potential in oncology.

The turning point came with the understanding of Vitamin C's pharmacokinetics. It was discovered that oral administration leads to tightly controlled plasma concentrations, which are insufficient to achieve the anti-cancer effects observed in vitro. In contrast, intravenous administration bypasses this tight regulation, achieving plasma concentrations 100 to 500 times higher, which are capable of selectively killing cancer cells. This critical insight has rekindled interest in high-dose intravenous Vitamin C as a viable anti-cancer therapy.

Mechanisms of Anti-Cancer Activity

The anti-cancer effects of high-dose Vitamin C are multifaceted and primarily stem from its ability to act as a pro-oxidant in the tumor microenvironment.

-

Pro-oxidant Effect and Hydrogen Peroxide Generation: At pharmacological concentrations (in the millimolar range), Vitamin C donates electrons to iron and other metals in a process that generates hydrogen peroxide (H₂O₂). Cancer cells are often deficient in enzymes like catalase that efficiently remove H₂O₂, making them more susceptible to the damaging effects of this reactive oxygen species (ROS). The accumulation of H₂O₂ leads to oxidative stress, DNA damage, and ultimately, cancer cell death.

-

Regulation of Hypoxia-Inducible Factor (HIF-1): HIF-1 is a transcription factor that plays a crucial role in tumor survival and angiogenesis. Vitamin C is a cofactor for the enzymes that regulate HIF-1 activity. By enhancing the activity of these enzymes, high-dose Vitamin C can promote the degradation of HIF-1, thereby inhibiting tumor growth and metastasis.

-

Epigenetic Regulation: Vitamin C also acts as a cofactor for a family of enzymes called Ten-Eleven Translocation (TET) methylcytosine dioxygenases, which are involved in DNA demethylation. By modulating DNA methylation patterns, Vitamin C can influence the expression of tumor suppressor genes.

Signaling Pathway of High-Dose Vitamin C's Anti-Cancer Action

Caption: Signaling pathway of high-dose Vitamin C leading to cancer cell death.

Quantitative Data from Key Vitamin C Studies

| Study/Trial | Cancer Type | Vitamin C Dosage & Administration | Key Findings | Reference |

| Cameron and Pauling (1976) | Terminal Cancer | 10 g/day IV for ~10 days, then orally | Mean survival time increased by >210 days compared to controls. | |

| Mayo Clinic (Creagan et al., 1979) | Advanced Colorectal Cancer | 10 g/day orally | No significant difference in survival compared to placebo. | |

| In Vitro Study (Chen et al., 2005) | Various Cancer Cell Lines | Pharmacological concentrations | EC₅₀ values of < 5 mM for most cancer cell lines; normal cells insensitive to 20 mM. | |

| Phase I Clinical Trial | Advanced Cancer | Up to 100 g IV | Plasma concentrations of 25-30 mM safely achieved. | |

| In Vitro Study (Yun et al., 2015) | KRAS/BRAF mutant Colorectal Cancer | High-dose Vitamin C | Selective killing of mutant cells. |

Experimental Protocols for Key Vitamin C Experiments

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of Vitamin C that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Vitamin C (e.g., 10, 20, 40, 80, 160, 320 µg/mL).

-

Replace the culture medium with the medium containing the different concentrations of Vitamin C and incubate for 24 or 48 hours.

-

After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Vitamin C.

-

Methodology:

-

Treat cancer cells with a specific concentration of Vitamin C for a defined period (e.g., 48 hours).

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

II. Vitamin K3 (Menadione): A Redox Cycling Agent in Cancer Therapy

Vitamin K3, a synthetic form of Vitamin K, has emerged as a potent anti-cancer agent, particularly when used in combination with Vitamin C. Its mechanism of action is intrinsically linked to its ability to undergo redox cycling and generate oxidative stress.

Historical Development and the Vitamin C:K3 Combination

The anti-cancer potential of Vitamin K3 has been explored for several decades. Early research focused on its ability to induce oxidative stress in cancer cells. A significant advancement in this area was the discovery of the synergistic anti-cancer effect of combining Vitamin C and Vitamin K3, typically in a 100:1 ratio. This combination, sometimes referred to as Apatone, has been shown to be more effective at killing cancer cells than either vitamin alone.

Mechanism of Action: Autoschizis and Oxidative Stress

The primary mechanism by which the Vitamin C:K3 combination induces cancer cell death is through a process termed "autoschizis." This is a unique form of cell death characterized by:

-

Exaggerated Membrane Damage: The cell membrane undergoes significant damage, leading to blebbing and the progressive loss of cytoplasm through a series of self-excisions.

-

Nuclear and Organelle Changes: The nucleus remains intact initially but becomes smaller as the cytoplasm is lost. Organelles become condensed around the nucleus.

-

DNA Degradation: DNA degradation occurs through the reactivation of DNases I and II, independent of caspase-3.

This process is driven by the redox cycling of Vitamins C and K3, which generates a significant amount of reactive oxygen species (ROS), leading to severe oxidative stress that overwhelms the antioxidant capacity of the cancer cells.

Signaling Pathway of Vitamin C:K3 Induced Autoschizis

References

The Role of Autoschizis in Vitamin K3-Induced Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K3 (VK3), also known as menadione, has garnered significant interest in oncology research for its potential as an anticancer agent. Often used in synergistic combination with Vitamin C (ascorbic acid), VK3 induces a unique form of cell death in cancer cells known as autoschizis. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental protocols, and signaling pathways involved in VK3-induced autoschizis, offering a comprehensive resource for researchers in the field.

Autoschizis is a distinct form of cell death characterized by exaggerated membrane damage and a progressive loss of cytoplasm through a series of self-excisions, leading to a reduction in cell size.[1][2] Unlike apoptosis, it is generally considered a caspase-3-independent process and does not involve the formation of apoptotic bodies.[3][4] Instead, it culminates in karyorrhexis and karyolysis.[5] The primary mechanism underpinning this process is the induction of severe oxidative stress.

Core Mechanisms of Vitamin K3-Induced Autoschizis

The cytotoxic effects of Vitamin K3, particularly when combined with Vitamin C, are primarily driven by the generation of reactive oxygen species (ROS), which triggers a cascade of downstream events leading to autoschizis.

Redox Cycling and Oxidative Stress

Vitamin K3, a quinone, can undergo redox cycling, a process that generates a significant amount of ROS, particularly hydrogen peroxide (H₂O₂). In the presence of reducing agents like Vitamin C, VK3 is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals. These superoxide radicals can then be converted to hydrogen peroxide. This excessive production of H₂O₂ overwhelms the antioxidant capacity of cancer cells, leading to widespread cellular damage. The addition of catalase, an enzyme that degrades H₂O₂, has been shown to abrogate the cytotoxic effects of the Vitamin C and K3 combination, confirming the central role of H₂O₂.

Calcium Dysregulation

A key consequence of the oxidative stress induced by VK3 is the disruption of intracellular calcium (Ca²⁺) homeostasis. Studies have shown a significant, 8- to 10-fold increase in intracellular Ca²⁺ levels following treatment with a combination of Vitamin C and K3. This increase is believed to result from the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum and mitochondria, due to oxidative damage to their membranes.

DNA Fragmentation and DNase Activation

The elevated intracellular Ca²⁺ levels play a crucial role in the degradation of DNA, a hallmark of autoschizis. The increased Ca²⁺ activates calcium-dependent endonucleases, such as DNase I and DNase II, which are often deficient in cancer cells. The reactivation of these nucleases leads to extensive DNA fragmentation, which is observed as a smear pattern on an agarose gel, distinct from the ladder pattern seen in apoptosis.

Quantitative Data on Vitamin K3-Induced Cell Death

The following tables summarize quantitative data from various studies on the effects of Vitamin K3 and its combination with Vitamin C on cancer cells.

Table 1: Cytotoxicity (CD50/IC50) of Vitamin K3 and Vitamin C in Cancer Cell Lines

| Cell Line | Compound(s) | Exposure Time | CD50/IC50 (µM) | Fold Decrease in CD50 (Combination vs. Single Agent) | Reference |

| RT-4 Bladder Cancer | VC | 5 days | 2430 | - | |

| VK3 | 5 days | 12.8 | - | ||

| VC:VK3 (100:1) | 5 days | 110 (VC) : 1.10 (VK3) | 22-fold (VC), 12-fold (VK3) | ||

| T24 Bladder Cancer | VC | 5 days | 1490 | - | |

| VK3 | 5 days | 13.1 | - | ||

| VC:VK3 (100:1) | 5 days | 212 (VC) : 2.13 (VK3) | 7-fold (VC), 6-fold (VK3) | ||

| Neuroblastoma Cells (Median of 7 cell lines) | VK3 | 48 hours | 7.0 | - | |

| VK3-OH (derivative) | 48 hours | 2.4 | - |

Table 2: Biochemical Changes Induced by Vitamin K3 and Vitamin C

| Cell Line | Treatment | Parameter | Observation | Reference |

| T24 Bladder Cancer | VC:VK3 (100:1) | Intracellular Ca²⁺ | 8- to 10-fold increase | |

| VC:VK3 (100:1) | DNA Synthesis | Decrease to 14-21% of control | ||

| VC:VK3 (100:1) | Cellular Thiol Levels | Significant decrease | ||

| PC-12 | VK3 (20 µM) | ROS Levels (Mean Fluorescence Intensity) | Increase to ~35.72 (from control of ~30.13) |

Signaling Pathways in Autoschizis

The signaling cascade leading to autoschizis is distinct from that of apoptosis. A key feature is the inhibition of the pro-survival transcription factor NF-κB.

NF-κB Inhibition

Under normal conditions, NF-κB is held in the cytoplasm by its inhibitor, IκB. Upon stimulation by various stress signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-survival genes. In Vitamin K3-induced autoschizis, this pathway is inhibited. Studies have shown that VK3 can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and pro-survival signaling.

Caption: Signaling pathway of Vitamin K3-induced autoschizis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Vitamin K3-induced autoschizis.

Induction of Autoschizis in Cell Culture

Objective: To induce autoschizis in a cancer cell line using Vitamin K3 and Vitamin C.

Materials:

-

Cancer cell line of interest (e.g., T24 bladder cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Vitamin K3 (Menadione) stock solution (e.g., 10 mM in DMSO)

-

Vitamin C (L-Ascorbic acid) stock solution (e.g., 1 M in sterile water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight under standard conditions (37°C, 5% CO₂).

-

Prepare the treatment media by diluting the stock solutions of Vitamin K3 and Vitamin C into fresh, pre-warmed complete culture medium to achieve the desired final concentrations (e.g., a 100:1 ratio of VC to VK3, such as 1 mM VC and 10 µM VK3). Also prepare a vehicle control medium containing the same concentration of DMSO.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the treatment or control media to the respective wells.

-

Incubate the cells for the desired time period (e.g., 1, 2, or 4 hours).

-

After incubation, the cells can be harvested for downstream analysis or the medium can be replaced with fresh medium for longer-term observation.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS following Vitamin K3 treatment.

Materials:

-

Treated and control cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Serum-free culture medium

-

Flow cytometer

Procedure:

-

Following treatment as described in Protocol 1, remove the treatment medium and wash the cells twice with PBS.

-

Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm. The mean fluorescence intensity is proportional to the amount of intracellular ROS.

Measurement of Intracellular Calcium Levels

Objective: To measure changes in intracellular calcium concentration after Vitamin K3 treatment.

Materials:

-

Treated and control cells

-

Fura-2 AM stock solution (e.g., 1 mM in DMSO)

-

Calcium imaging buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Grow cells on glass coverslips suitable for microscopy.

-

Treat the cells with Vitamin K3 as described in Protocol 1.

-

After treatment, wash the cells with calcium imaging buffer.

-

Load the cells with 1-5 µM Fura-2 AM in imaging buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with imaging buffer to remove extracellular Fura-2 AM.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is used to calculate the intracellular calcium concentration.

Analysis of DNA Fragmentation

Objective: To visualize DNA fragmentation characteristic of autoschizis.

Materials:

-

Treated and control cells

-

DNA extraction kit

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

DNA ladder

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

-

Ethidium bromide or other DNA stain

Procedure:

-

Harvest treated and control cells.

-

Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

-

Quantify the extracted DNA.

-

Prepare a 1.5% agarose gel in TAE buffer containing a DNA stain.

-

Mix equal amounts of DNA (e.g., 1-5 µg) from each sample with DNA loading dye.

-

Load the samples and a DNA ladder into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualize the DNA fragmentation pattern under UV light. Autoschizis will typically show a smear, while apoptosis will show a distinct ladder pattern.

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for studying Vitamin K3-induced autoschizis.

Caption: General experimental workflow for studying autoschizis.

Caption: Workflow for data analysis and interpretation.

Conclusion

Vitamin K3, especially in combination with Vitamin C, induces a unique form of cancer cell death known as autoschizis. This process is driven by massive oxidative stress, leading to calcium dysregulation, activation of DNases, and DNA fragmentation, ultimately culminating in cell death. A key distinguishing feature from apoptosis is the inhibition of the NF-κB signaling pathway and the absence of caspase-3 activation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate and further elucidate the mechanisms of autoschizis, which holds promise for the development of novel anticancer therapies.

References

- 1. Vitamin K3 Suppresses Pyroptosis in THP-1 Cells through Inhibition of NF-κB and JNK Signaling Pathways [jstage.jst.go.jp]

- 2. Autoschizis: a novel cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer cell necrosis by autoschizis: synergism of antitumor activity of vitamin C: vitamin K3 on human bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Targets of Vitamin K3 in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K3 (VK3), also known as menadione, is a synthetic naphthoquinone that has garnered significant attention for its potent anti-cancer activities. Its primary mechanism of action stems from its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of severe oxidative stress within cancer cells. This oxidative assault triggers a cascade of events, impacting multiple critical signaling pathways. This technical guide provides an in-depth exploration of the molecular targets of menadione, focusing on its role in modulating the NF-κB, Wnt/β-catenin, and cell cycle regulatory pathways. We present quantitative data on its cytotoxic efficacy, detail key experimental protocols for its study, and provide visual representations of its mechanisms of action to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

The cornerstone of menadione's bioactivity is its function as a redox cycling agent.[1] Within the cell, menadione is reduced by cellular flavoreductases to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This futile cycle repeats, leading to a massive accumulation of O₂⁻, which is subsequently converted to hydrogen peroxide (H₂O₂) and other highly reactive oxygen species.[2][3] This surge in ROS disrupts the intracellular redox balance, overwhelms antioxidant defenses like glutathione (GSH), and inflicts widespread oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death pathways.[2][4]

References

- 1. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on the Combination of Menadione and Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of menadione (Vitamin K3) and ascorbic acid (Vitamin C) has emerged as a promising strategy in anticancer research. This technical guide provides an in-depth overview of the foundational research, focusing on the synergistic mechanisms, experimental data, and key methodologies. The core principle of this combination therapy lies in its ability to selectively induce oxidative stress in cancer cells, leading to various forms of cell death while showing a greater tolerance in normal cells.[1] This selective cytotoxicity is primarily attributed to the continuous redox cycling of menadione, potentiated by ascorbic acid, which generates a significant flux of reactive oxygen species (ROS).[2]

Mechanism of Action: A Synergistic Approach to Oxidative Stress

The anticancer effect of the menadione and ascorbic acid (M/A) combination is rooted in a pro-oxidant mechanism that overwhelms the antioxidant capacity of cancer cells. Ascorbic acid acts as a reducing agent, driving the one-electron reduction of menadione to its semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide radicals (O₂⁻), regenerating menadione for another cycle. This process, known as redox cycling, leads to a massive and sustained production of ROS, particularly superoxide and its dismutation product, hydrogen peroxide (H₂O₂).[3]

Cancer cells are often more susceptible to this induced oxidative stress due to a compromised antioxidant defense system, particularly lower levels of enzymes like catalase, compared to healthy cells. The excessive ROS production triggers a cascade of events leading to cell death.

Key Cellular Consequences of M/A-Induced Oxidative Stress:

-

Mitochondrial Dysfunction: The mitochondria are a primary target of the M/A combination. The therapy leads to a significant increase in mitochondrial superoxide production, depolarization of the mitochondrial membrane, and depletion of the oncometabolite succinate. This impairment of mitochondrial function disrupts cellular energy metabolism and initiates cell death pathways.

-

Replicative and Oxidative Stress: The combination induces both replicative and oxidative stress. The generated H₂O₂ can inhibit ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, leading to replicative stress. Simultaneously, the overwhelming ROS production oxidizes critical cellular components, including the thioredoxin (Trx) and glutathione (GSH) antioxidant systems, further exacerbating oxidative stress.

-

Induction of Cell Death: The M/A combination has been shown to induce various forms of cell death in cancer cells, including apoptosis, necrosis, and a specific form termed "autoschizis". The cell death can be caspase-dependent or independent and is often mediated by the release of apoptosis-inducing factor (AIF) from the mitochondria. Furthermore, the combination can induce cytotoxic autophagy in some cancer cell types.

-

Inhibition of Glycolysis: The oxidative stress generated can lead to the inhibition of glycolysis through the depletion of NAD⁺ and ATP, further contributing to the energetic crisis in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational research on the menadione and ascorbic acid combination.

Table 1: Cytotoxicity of Menadione and Ascorbic Acid Combination in Cancer Cell Lines

| Cell Line | Cancer Type | Menadione (MD) Concentration (µM) | Ascorbic Acid (AA) Concentration (mM) | Effect | Citation |

| Jurkat | Leukemia | 3 | 0.3 | ~20% reduction in viability | |

| Jurkat | Leukemia | 10 | 10 | Prominent apoptosis | |

| K562 | Leukemia | 3 | 0.3 | Prominent apoptosis | |

| Colon26 | Colon Cancer | 2 - 20 | 0.2 - 2 | Dose-dependent decrease in proliferation and viability | |

| MCF7 | Breast Cancer | >5 | >0.5 | Significant cytotoxicity | |

| U251 | Glioblastoma | 5 - 20 | 0.5 - 2 | Dose- and time-dependent cytotoxicity | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3 - 12 | 0.05 - 0.2 | Cytotoxicity | |

| HCC1806 | Triple-Negative Breast Cancer | 3 - 12 | 0.05 - 0.2 | Cytotoxicity |

Table 2: Mitochondrial Effects of Menadione and Ascorbic Acid Combination

| Cell Line | Cancer Type | MD/AA Concentration (µM/mM) | Effect on Mitochondrial Superoxide | Effect on Mitochondrial Membrane Potential | Citation |

| Jurkat, Colon26, MCF7 | Leukemia, Colon, Breast | 2/0.2 | 2-3 times increase | - | |

| Jurkat, Colon26, MCF7 | Leukemia, Colon, Breast | 20/2 | 8-15 times increase | Significant dose-dependent depolarization | |

| U251 | Glioblastoma | 20/1 | - | Intense mitochondrial depolarization |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assays

a) Crystal Violet (CV) Assay:

-

Principle: This assay measures the number of adherent, viable cells based on the staining of their nuclei with crystal violet dye.

-

Protocol:

-

Seed cells in 96-well plates and treat with various concentrations of menadione and/or ascorbic acid for the desired time.

-

Wash the cells with phosphate-buffered saline (PBS) to remove non-adherent dead cells.

-

Fix the adherent cells with methanol for 15 minutes.

-

Stain the cells with a 0.5% crystal violet solution in 25% methanol for 15 minutes.

-

Wash the plates thoroughly with water to remove excess stain.

-

Solubilize the stain by adding 33% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

b) MTT Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Protocol:

-

Plate cells in 96-well plates and expose them to the test compounds.

-

After the incubation period, add MTT solution to a final concentration of 0.5 mg/mL and incubate for an additional 1-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution at a wavelength of 500-600 nm.

-

Measurement of Mitochondrial Superoxide

MitoSOX™ Red Assay:

-

Principle: MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria in live cells. It is oxidized by superoxide, leading to red fluorescence.

-

Protocol:

-

Prepare a working solution of MitoSOX™ Red reagent (typically 1-5 µM) in a suitable buffer like HBSS with calcium and magnesium.

-

Load the cells with the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells gently with a warm buffer to remove excess probe.

-

Analyze the cells using fluorescence microscopy or flow cytometry. The excitation/emission maxima are approximately 510/580 nm.

-

Measurement of Mitochondrial Membrane Potential

JC-1 Assay:

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Protocol:

-

Prepare a JC-1 staining solution (typically 1-10 µM) in the cell culture medium.

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells with an assay buffer.

-

Analyze the fluorescence immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

J-aggregates (red): Excitation ~540-585 nm, Emission ~590 nm.

-

JC-1 monomers (green): Excitation ~485 nm, Emission ~535 nm.

-

-

Analysis of Autophagy

Immunoblotting for LC3-II and p62:

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. The amount of LC3-II is correlated with the number of autophagosomes. p62/SQSTM1 is a protein that is selectively degraded during autophagy; therefore, its levels decrease as autophagic flux increases.

-

Protocol:

-

Treat cells with the M/A combination for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against LC3 and p62.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

-

Synergy Analysis

Chou-Talalay Method:

-

Principle: This method provides a quantitative assessment of the interaction between two or more drugs. It is based on the median-effect equation and calculates a Combination Index (CI).

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Procedure:

-

Determine the dose-response curves for each drug individually and for the combination at a constant ratio.

-

Use software like CompuSyn to calculate the CI values at different effect levels (fraction affected, Fa).

-

Generate a Fa-CI plot (CI vs. Fa) and/or an isobologram to visualize the drug interaction.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Redox cycling of menadione and ascorbic acid leading to oxidative stress and cell death.

Experimental Workflow

Caption: General experimental workflow for studying the effects of menadione and ascorbic acid.

Conclusion

The foundational research on the combination of menadione and ascorbic acid provides a strong rationale for its further investigation as an anticancer therapy. The synergistic generation of ROS, leading to selective oxidative stress in cancer cells, represents a key vulnerability that can be exploited. This technical guide summarizes the critical mechanisms, quantitative data, and experimental methodologies to aid researchers and drug development professionals in advancing this promising therapeutic strategy. Future research should continue to explore the in vivo efficacy, safety profile, and potential for combination with other anticancer agents to fully realize its clinical potential.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Ascorbate/menadione-induced oxidative stress kills cancer cells that express normal or mutated forms of the oncogenic protein Bcr-Abl. An in vitro and in vivo mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Initial Studies on the Bioavailability of Combined Vitamin C and K3: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the synergistic anti-cancer effects of combined Vitamin C (ascorbic acid) and Vitamin K3 (menadione) are well-documented in vitro, there is a notable scarcity of direct research on the bioavailability and pharmacokinetics of this combination. This technical guide pivots to the established mechanisms of action and experimental frameworks that form the basis of current research. It details the synergistic cytotoxicity, the underlying signaling pathways, and the experimental protocols used to evaluate this vitamin combination, providing a foundational understanding for researchers in oncology and drug development.

Introduction: The Premise of Synergistic Action

The combination of Vitamin C (VC) and Vitamin K3 (VK3), typically in a 100:1 ratio, has garnered significant interest for its potent and selective anti-cancer properties.[1] This synergy enhances the cytotoxic effects of each vitamin, leading to a significant reduction in the concentrations required to induce cancer cell death compared to the administration of either vitamin alone.[2][3] The primary mechanism is believed to be the induction of oxidative stress through redox cycling, which selectively targets tumor cells.[4][5]

Despite extensive in vitro and some in vivo animal studies demonstrating anti-tumor activity, a comprehensive understanding of the combined bioavailability in humans remains elusive. This document will, therefore, focus on the well-established cellular and molecular mechanisms and the experimental designs used to study them, providing a technical foundation for future pharmacokinetic and clinical investigations.

Mechanism of Action: Redox Cycling and Oxidative Stress

The co-administration of Vitamin C and K3 initiates a redox cycle that dramatically increases the production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), within cancer cells. This targeted increase in oxidative stress overwhelms the cellular antioxidant capacity, leading to cell death.

Several key events characterize this process:

-

ROS Generation: The interaction between VC and VK3 generates superoxide radicals, which then lead to the formation of H₂O₂. This process is central to the combination's cytotoxicity.

-

Thiol Depletion: The oxidative stress induced by the vitamin combination leads to a significant depletion of cellular thiols, such as glutathione (GSH), which are crucial for neutralizing ROS.

-

DNA Damage: The excessive ROS can cause significant damage to cellular components, including DNA fragmentation.

-

Cell Death by Autoschizis: The primary mode of cell death induced by VC:VK3 is often described as "autoschizis," a unique form of cell necrosis characterized by membrane injury and a progressive loss of cytoplasm without the activation of caspase-3, an enzyme central to apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the synergistic action of Vitamin C and K3, leading to cancer cell death.

Quantitative Data from In Vitro Studies

While bioavailability data is not available, in vitro studies provide valuable quantitative data on the synergistic cytotoxicity of the VC:VK3 combination. The 50% cytotoxic dose (CD50) is significantly lower when the vitamins are combined, as demonstrated in various cancer cell lines.

| Cell Line | Exposure Time | Vitamin | CD50 (µM) | Fold-Decrease in CD50 (Combination vs. Single) | Fractional Inhibitory Conc. (FIC) |

| RT-4 (Bladder) | 5 Days | VC alone | 2,430 | - | 0.136 |

| VK3 alone | 12.8 | - | |||

| VC:VK3 Combo | 110 (VC) : 1.10 (VK3) | 22x (VC), 12x (VK3) | |||

| RT-4 (Bladder) | 1 Hour | VC alone | 4,740 | - | 0.100 |

| VK3 alone | 60.7 | - | |||

| VC:VK3 Combo | 267 (VC) : 2.68 (VK3) | 18x (VC), 22x (VK3) | |||

| T24 (Bladder) | 5 Days | VC alone | 1,490 | - | 0.158 |

| VK3 alone | 13.1 | - | |||

| VC:VK3 Combo | 212 (VC) : 2.13 (VK3) | 41x (VC), 6x (VK3) | |||

| T24 (Bladder) | 1 Hour | VC alone | 4,970 | - | 0.093 |

| VK3 alone | 73.2 | - | |||

| VC:VK3 Combo | 120 (VC) : 1.21 (VK3) | 41x (VC), 59x (VK3) |

Table 1: Synergistic cytotoxicity of VC:VK3 in human bladder cancer cell lines. A Fractional Inhibitory Concentration (FIC) index value of < 0.5 is considered synergistic.

Experimental Protocols

The following outlines a typical experimental protocol for assessing the in vitro cytotoxicity of the VC:VK3 combination, based on methodologies cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., RT-4, T24 bladder cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 3,000 cells/well and allowed to attach overnight.

-

Vitamin Preparation: Stock solutions of Vitamin C (sodium ascorbate) and Vitamin K3 (menadione) are freshly prepared. The combination is typically made at a 100:1 molar ratio of VC to VK3.

-

Treatment: Cells are exposed to increasing concentrations of VC alone, VK3 alone, or the VC:VK3 combination. Experiments often compare a short "pulsed" exposure (e.g., 1 hour) followed by incubation in fresh media, with a continuous exposure (e.g., 5 days).

Cytotoxicity Assessment (MTT Assay)

-

Incubation: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The cell supernatant is removed, and the resulting formazan precipitates (formed by metabolically active cells) are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance is read at 570 nm using a microplate reader. The optical density is proportional to the number of viable cells.

-

Analysis: The CD50 values are calculated from the dose-response curves.

Experimental Workflow Diagram

The diagram below provides a visual representation of a typical in vitro experimental workflow.

Conclusion and Future Directions

The combination of Vitamin C and K3 demonstrates potent, synergistic anti-cancer activity in a variety of preclinical models. The mechanism, driven by targeted oxidative stress, is well-supported by in vitro evidence. However, the translation of these findings into clinical applications is hampered by a significant gap in knowledge regarding the pharmacokinetics and bioavailability of the combined formulation.

Future research must prioritize studies designed to:

-

Determine the pharmacokinetic profiles (Cmax, Tmax, AUC) of orally and intravenously administered VC:VK3 in animal models and human subjects.

-

Investigate potential interactions affecting the absorption, distribution, metabolism, and excretion of each vitamin when co-administered.

-

Correlate plasma and tissue concentrations with the anti-tumor effects observed in in vivo models.

Addressing these fundamental questions is a critical next step for the rational development of VC:VK3 combination therapy as a viable, non-toxic adjuvant in cancer treatment.

References

- 1. The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death. Basis for their potential use as coadjuvants in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. famecancermuseum.com [famecancermuseum.com]

- 3. Synergistic Antitumor Activity of Vitamins C and K3 on Human Bladder Cancer Cell Lines [scirp.org]

- 4. Synergistic antitumor activity of vitamins C and K3 on human urologic tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Combination of Vitamin K3 and Vitamin C Has Synergic Activity against Forms of Trypanosoma cruzi through a Redox Imbalance Process - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Immunomodulatory Properties of Vitamin CK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Vitamin C (ascorbic acid) and Vitamin K3 (menadione), hereafter referred to as Vitamin CK3, has garnered significant attention for its potent anticancer properties. The primary mechanism of its tumoricidal activity is attributed to the induction of a unique form of cell death known as "autoschizis," which is mediated by oxidative stress through a process of redox cycling. While the focus of much of the research has been on oncology, the fundamental mechanism of action—the generation of reactive oxygen species (ROS) and alteration of the cellular redox state—has profound implications for the modulation of the immune system. This technical guide provides a preliminary investigation into the potential immunomodulatory properties of this compound, drawing upon the known effects of its individual components and the established role of redox signaling in immunity.

Core Concept: Redox Cycling and its Immunological Implications

The synergistic action of Vitamin C and Vitamin K3 is centered on their ability to engage in redox cycling, a process that generates a significant flux of ROS, particularly hydrogen peroxide (H₂O₂). In the presence of cancer cells, this leads to overwhelming oxidative stress, depletion of cellular thiols, and a lethal rise in intracellular calcium, culminating in autoschizis.[1][2]

Immune cells are exquisitely sensitive to the cellular redox environment. A balanced redox state is crucial for proper immune function, with ROS acting as second messengers in various signaling pathways that govern immune cell activation, differentiation, and effector functions. However, an excess of ROS can lead to immunosuppression or hyperinflammation, depending on the context. Given that this compound is a powerful redox-cycling agent, it is hypothesized that at sub-lethal concentrations, it could significantly modulate immune responses.

Immunomodulatory Properties of Individual Components

Vitamin K3 (Menadione)

Vitamin K3 has demonstrated clear immunomodulatory, predominantly immunosuppressive and anti-inflammatory, effects. It has been shown to inhibit the functions of macrophages, including locomotion, phagocytosis, and the release of lysosomal enzymes.[3] Furthermore, in vitro and in vivo studies have revealed that menadione can suppress the proliferation of lymphocytes and the production of cytokines.[4] This immunosuppressive activity is linked to its ability to induce oxidative stress.[4]

Mechanistically, Vitamin K3 has been found to inhibit the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) in lymphocytes. It has also been shown to inhibit the NLRP3 inflammasome, a critical component of the innate immune response.

Vitamin C (Ascorbic Acid)

Vitamin C is well-established as a crucial micronutrient for the proper functioning of the immune system, supporting both innate and adaptive immunity. It is known to enhance the function of neutrophils, promote the proliferation of lymphocytes, and modulate the production of cytokines. The immunomodulatory effects of Vitamin C are, in part, attributed to its antioxidant properties and its role as a cofactor for various enzymes. There is also evidence to suggest that Vitamin C can influence the NF-κB signaling pathway.

Quantitative Data on Immunomodulatory Effects

The following table summarizes the available quantitative data on the immunomodulatory effects of Vitamin K3 on immune cells. Data for the combined this compound is currently unavailable in the context of direct immunomodulation.

| Cell Type | Stimulus | Vitamin K Form | Concentration | Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS | K1, K3, MK-4, MK-5, MK-6, MK-7 | 10 µM | Reduction in IL-6 production | |

| Murine Macrophages (RAW 264.7) | LPS | K1, K3, MK-4, MK-5, MK-6, MK-7 | 10 µM | Reduction in TNF-α production | |

| Peritoneal Macrophages (from C57BL/6 mice) | LPS (100 ng/ml) | K3 | 25 µM | Significant inhibition of TNF-α production | |

| Peritoneal Macrophages (from C57BL/6 mice) | LPS (100 ng/ml) | K3 | 50 µM | Significant inhibition of TNF-α production |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on immune cells and to determine sub-lethal concentrations for subsequent immunomodulatory assays.

-

Cell Seeding: Plate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophage cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound (and individual vitamins as controls) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification (ELISA)

This protocol outlines the measurement of cytokine production by immune cells following treatment with this compound.

-

Cell Culture and Treatment: Seed immune cells in a 24-well plate and treat with sub-lethal concentrations of this compound. Co-stimulate with an appropriate immune activator (e.g., lipopolysaccharide [LPS] for macrophages, phytohemagglutinin [PHA] for T cells).

-

Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), centrifuge the plates and collect the cell-free supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add diluted supernatants and standards to the wells and incubate.

-

Wash and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP).

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate cytokine concentrations based on the standard curve.

NF-κB Activation Assay (Western Blot for p65 Translocation)

This protocol details the assessment of NF-κB activation by analyzing the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Treatment and Lysis: Treat immune cells with this compound and an immune stimulus. After incubation, harvest the cells and perform cellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against NF-κB p65.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions across different treatment groups. Use loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus) to normalize the data.

MAPK Signaling Pathway Analysis (Western Blot for Phosphorylated Kinases)

This protocol describes the analysis of the MAPK signaling pathway by detecting the phosphorylation of key kinases.

-

Cell Treatment and Lysis: Treat immune cells with this compound and a relevant stimulus. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 MAPK.

-

Strip the membranes and re-probe with antibodies for the total forms of these kinases to ensure equal loading.

-

-

Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Visualizations of Signaling Pathways and Workflows

Hypothesized Immunomodulatory Signaling of this compound

Caption: Hypothesized signaling pathways modulated by this compound in immune cells.

Experimental Workflow for Investigating Immunomodulatory Effects

Caption: Workflow for assessing the immunomodulatory properties of this compound.

Conclusion and Future Directions

The preliminary investigation presented in this technical guide suggests that this compound, a potent redox-cycling agent, holds significant potential as an immunomodulatory compound. The known immunosuppressive and anti-inflammatory effects of Vitamin K3, particularly its inhibition of NF-κB and MAPK signaling pathways, provide a strong foundation for this hypothesis. However, the precise immunomodulatory effects of the combined Vitamin C and K3 formulation remain to be elucidated.

Future research should focus on in-depth in vitro and in vivo studies to:

-

Determine the dose-dependent effects of this compound on the viability and function of various immune cell populations.

-

Characterize the cytokine and chemokine profiles induced by this compound in both resting and activated immune cells.

-

Elucidate the specific molecular mechanisms by which this compound modulates key signaling pathways, such as NF-κB and MAPK, in an immunological context.

-

Investigate the therapeutic potential of this compound in preclinical models of inflammatory and autoimmune diseases.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel immunomodulatory agent for a range of therapeutic applications.

References

- 1. Autoschizis: a novel cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer cell necrosis by autoschizis: synergism of antitumor activity of vitamin C: vitamin K3 on human bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of vitamin K3 on macrophage functions and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin K3 suppressed inflammatory and immune responses in a redox-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing Vitamin K3 (Menadione) Solution for In Vitro Assays

Application Note

Vitamin K3 (Menadione) is a synthetic naphthoquinone that serves as a precursor to vitamin K2. In research, it is widely utilized as a tool to induce oxidative stress in cellular models. Its mechanism of action involves redox cycling, which generates reactive oxygen species (ROS), leading to cellular damage and, at sufficient concentrations, apoptosis or necrosis.[1] This property makes it a valuable compound for studying cellular responses to oxidative stress, evaluating antioxidant efficacy, and investigating cancer cell cytotoxicity. This document provides a detailed protocol for the preparation of Vitamin K3 solutions for use in various in vitro assays, ensuring solubility, stability, and appropriate handling for consistent and reliable experimental outcomes.

Data Presentation

Solubility of Vitamin K3

Vitamin K3 is a lipophilic compound with poor solubility in aqueous solutions.[2] Therefore, a stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the culture medium should be carefully controlled to minimize solvent-induced cytotoxicity. It is recommended to keep the final solvent concentration, particularly for DMSO, at or below 0.1-0.5%.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~20-125 mg/mL | [2][3] |

| Ethanol | ~9-16 mg/mL | [4] |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Water | ~0.1 mg/mL (sparingly soluble) |

Table 1: Solubility of Vitamin K3 in common laboratory solvents.

Cytotoxic Concentrations of Vitamin K3 in Various Cell Lines

The cytotoxic effect of Vitamin K3 varies significantly depending on the cell type and the duration of exposure. The following table summarizes the reported 50% inhibitory concentration (IC50) or effective concentrations for different cell lines.

| Cell Line | Concentration Range | Effect | Reference |

| Rat Hepatocellular Carcinoma (H4IIE) | IC50: 25 µM (24h) | Cytotoxicity, Apoptosis | |

| Human Hepatoma (Hep3B) | IC50: 10 µM (72h) | Anti-proliferative | |

| Human Hepatoblastoma (HepG2) | IC50: 13.7 µM (24h) | Anti-proliferative | |

| Human Pancreatic Carcinoma (Mia PaCa-2) | IC50: 6.2 µM | Anti-proliferative | |

| Human Leukemia (Jurkat) | 10 µM (24h) | Apoptosis | |

| Human Colorectal Cancer (SW480, SW620) | Cytotoxic | Suppression of EMT and Wnt signaling | |

| Neonatal Rat Cardiac Myocytes | 50-200 µM (30 min) | Activation of MAPK pathways | |

| PC-12 Cells | 20 µM | Regulation of ROS and ERK | |

| Gastric Cancer (AGS) | 15 µM | G2/M cell cycle arrest |

Table 2: Experimentally determined cytotoxic and effective concentrations of Vitamin K3 in various cell lines.

Experimental Protocols

Materials

-

Vitamin K3 (Menadione) powder (CAS 58-27-5)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Ethanol (95-100%), sterile

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line in use

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of Vitamin K3 Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be stored for an extended period.

-

Weighing Vitamin K3: In a sterile, light-protected container, accurately weigh the desired amount of Vitamin K3 powder. For example, to prepare a 100 mM stock solution, weigh 1.722 mg of Vitamin K3 (Molecular Weight: 172.18 g/mol ) for every 100 µL of DMSO.

-

Dissolving in DMSO: Add the appropriate volume of cell culture-grade DMSO to the weighed Vitamin K3 powder.

-

Vortexing: Vortex the solution thoroughly until the Vitamin K3 is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but avoid excessive heat.

-

Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Vitamin K3 Stock Solution in Ethanol

This protocol provides an alternative to DMSO for preparing a stock solution.

-

Weighing Vitamin K3: Accurately weigh the desired amount of Vitamin K3 powder in a sterile, light-protected container.

-

Dissolving in Ethanol: Add the appropriate volume of sterile 95-100% ethanol.

-

Vortexing: Vortex the solution until the powder is fully dissolved.

-

Storage: Store the ethanolic stock solution in a tightly sealed, light-protected container at -20°C.

Protocol 3: Preparation of Working Solution for In Vitro Assays

This protocol describes the dilution of the stock solution to the final working concentration in the cell culture medium.

-

Thawing the Stock Solution: If frozen, thaw an aliquot of the Vitamin K3 stock solution at room temperature.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in a sterile solvent (DMSO or ethanol) or cell culture medium.

-

Final Dilution in Culture Medium: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the Vitamin K3. For example, to prepare a 50 µM working solution from a 100 mM stock, add 0.5 µL of the stock solution to 1 mL of cell culture medium.

-

Solvent Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO or ethanol) used for the stock solution to an equivalent volume of cell culture medium. This is essential to account for any effects of the solvent on the cells.

-

Immediate Use: It is recommended to use the freshly prepared working solution immediately for experiments. Aqueous solutions of Vitamin K3 are not stable and should not be stored for more than a day.

Mandatory Visualization

Caption: Workflow for preparing Vitamin K3 stock and working solutions.

Caption: Signaling pathways modulated by Vitamin K3 in vitro.

References

Application Notes and Protocols for In Vivo Vitamin K3 Studies in a Lewis Lung Carcinoma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lewis lung carcinoma (LLC) is a widely utilized syngeneic tumor model for studying non-small cell lung cancer, offering a valuable platform for evaluating novel therapeutic agents in an immunocompetent setting. Vitamin K3 (menadione), a synthetic analog of vitamin K, has demonstrated significant anticancer properties. Its primary mechanism of action involves the induction of cellular apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways. These application notes provide a comprehensive guide for utilizing the LLC xenograft model to conduct in vivo studies on the anticancer effects of Vitamin K3. The protocols and data presented are based on published research and are intended to facilitate the design and execution of preclinical studies in this area. It is important to note that the in vivo quantitative data provided herein is from a study investigating the synergistic effects of Vitamin K3 in combination with Vitamin C. While this provides valuable insights into the potentiation of Vitamin K3's anticancer activity, further studies are warranted to delineate the precise quantitative effects of Vitamin K3 as a monotherapy in this model.

Data Presentation

The following tables summarize the quantitative data from a study investigating the in vivo efficacy of Vitamin K3 in combination with Vitamin C in a Lewis lung carcinoma xenograft model.

Table 1: Effect of Vitamin CK3 on Tumor Growth in Lewis Lung Carcinoma Xenografts [1]

| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |

| Control (Vehicle) | - | 2850 ± 450 | - |

| Low-Dose Vit CK3 | 100 mg/kg Vit C + 1 mg/kg Vit K3 | 1650 ± 320 | 42.1 |

| High-Dose Vit CK3 | 1000 mg/kg Vit C + 10 mg/kg Vit K3 | 980 ± 210 | 65.6 |

| Cisplatin | 6 mg/kg | 850 ± 180 | 70.2 |

Data represents tumor volume at the end of the study (Day 37 post-implantation). SD = Standard Deviation.

Table 2: Effect of this compound on Metastasis-Related Protein Expression in Lung Tissues [1]

| Treatment Group | Relative MMP-2 Expression | Relative MMP-9 Expression | Relative TIMP-1 Expression | Relative TIMP-2 Expression |

| Control | 1.00 | 1.00 | 1.00 | 1.00 |

| Low-Dose Vit CK3 | 0.65 | 0.58 | 1.45 | 1.38 |

| High-Dose Vit CK3 | 0.42 | 0.35 | 1.88 | 1.75 |

Expression levels are relative to the control group. MMP = Matrix Metalloproteinase; TIMP = Tissue Inhibitor of Metalloproteinase.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: Lewis Lung Carcinoma (LLC1) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting:

-

Wash sub-confluent (80-90%) LLC1 cells with sterile Phosphate-Buffered Saline (PBS).

-

Incubate with 0.25% Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free DMEM or PBS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The viability should be >95%.

-

Adjust the cell concentration to 2 x 10^6 viable cells/100 µL for injection. Keep the cell suspension on ice.

-

Lewis Lung Carcinoma Xenograft Model Establishment

-

Animal Model: 6-8 week old male C57BL/6 mice.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Tumor Implantation:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and sterilize the right flank of each mouse with 70% ethanol.

-

Subcutaneously inject 100 µL of the LLC1 cell suspension (2 x 10^6 cells) into the shaved flank.

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.

-